![molecular formula C24H24N2O3 B2712804 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941931-97-1](/img/structure/B2712804.png)

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

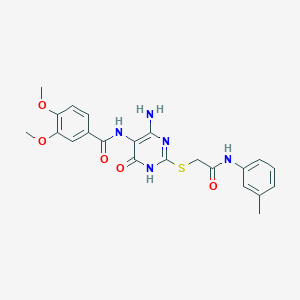

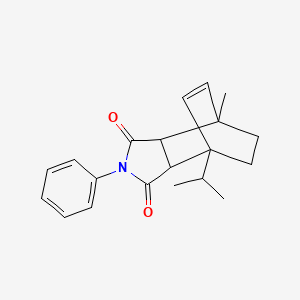

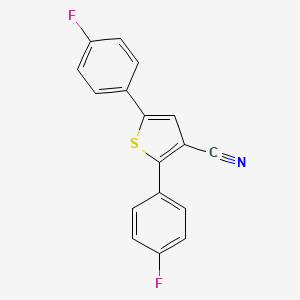

“N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. The name suggests it contains functional groups such as naphthalene, pyrrolidine, and benzo[d][1,3]dioxole .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Cu-catalyzed coupling reactions . Another strategy involves Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound likely involves a benzo[d][1,3]dioxole structure feature, as suggested by its name .Chemical Reactions Analysis

Similar compounds have been involved in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Wissenschaftliche Forschungsanwendungen

Photosensitive Materials

A study by Ebara et al. (2003) developed a novel synthetic method for poly(benzoxazole) precursors using a polycondensation approach. This work highlights the potential of naphthalene derivatives in creating photosensitive materials with specific light exposure sensitivities and contrasts, demonstrating significant advancements in photolithography and material science applications (Ebara, Shibasaki, & Ueda, 2003).

Coordination Polymers and Luminescence

Sun et al. (2012) explored the synthesis and properties of carboxylate-assisted acylamide metal–organic frameworks, presenting structures with unique luminescence and thermal stability properties. This research provides insights into the design of new materials for potential use in sensing, catalysis, and luminescent devices (Sun et al., 2012).

Organic Synthesis and Reactivity

Ragnarsson et al. (2001) focused on the reductive cleavage of aromatic carboxamides, including those derived from naphthalene. Their findings contribute to a deeper understanding of the synthetic pathways and reactivity of naphthalene-based compounds, useful in organic synthesis and chemical transformations (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Photophysical Studies

Abraham et al. (2004) investigated the redox and photophysical properties of water-soluble naphthalene diimide derivatives. Their work expands the knowledge on the electron transfer processes of these compounds, which is crucial for developing advanced materials with specific optical and electronic properties (Abraham, McMasters, Mullan, & Kelly, 2004).

Nanotechnology and Material Science

Aleksandrov and El’chaninov (2017) described the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the chemical versatility of naphthalene derivatives in creating complex molecules with potential applications in nanotechnology and material science (Aleksandrov & El’chaninov, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-24(18-10-11-22-23(14-18)29-16-28-22)25-15-21(26-12-3-4-13-26)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPDTJVYOSQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)